N-Methyl-2-(methylthio)benzamide
Overview
Description
N-Methyl-2-(methylthio)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzene ring substituted with a methyl group, a methylthio group, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-2-(methylthio)benzamide can be synthesized through several methods. One common approach involves the reaction of 2-(methylthio)benzoic acid with methylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding this compound as the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes. For instance, the reaction can be carried out in large reactors with continuous stirring and controlled temperature conditions. The use of automated systems for reagent addition and product isolation can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(methylthio)benzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: N-Methyl-2-(methylsulfinyl)benzamide, N-Methyl-2-(methylsulfonyl)benzamide.
Reduction: N-Methyl-2-(methylthio)benzylamine.
Substitution: N-Methyl-2-(methylthio)-4-nitrobenzamide, N-Methyl-2-(methylthio)-4-bromobenzamide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-Methyl-2-(methylthio)benzamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the methylthio group can influence its binding affinity and specificity towards molecular targets. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
N-Methyl-2-(methylthio)benzamide can be compared with other benzamide derivatives to highlight its uniqueness:
N-Methylbenzamide: Lacks the methylthio group, which can affect its chemical reactivity and biological activity.
2-(Methylthio)benzamide: Lacks the N-methyl group, which can influence its solubility and interaction with biological targets.
N-Methyl-2-(methylsulfinyl)benzamide:
These comparisons underscore the importance of specific functional groups in determining the properties and applications of benzamide derivatives.
Properties
IUPAC Name |
N-methyl-2-methylsulfanylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-10-9(11)7-5-3-4-6-8(7)12-2/h3-6H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQFVUITCSHWKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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